molecular formula C12H13ClN4OS B11704794 (2E)-2-[1-(2-chloroethyl)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide

(2E)-2-[1-(2-chloroethyl)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide

Cat. No.: B11704794
M. Wt: 296.78 g/mol
InChI Key: QYCCABIUKMDKGD-UHFFFAOYSA-N
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Description

{[(3Z)-1-(2-CHLOROETHYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole ring, a thiourea group, and a chloroethyl substituent, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of {[(3Z)-1-(2-CHLOROETHYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole ring, followed by the introduction of the chloroethyl group and the thiourea moiety. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production with high purity and yield .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways or as a potential therapeutic agent. In medicine, its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. Industrial applications include its use in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of {[(3Z)-1-(2-CHLOROETHYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group may form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The indole ring and thiourea moiety contribute to the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Similar compounds to {[(3Z)-1-(2-CHLOROETHYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA include other indole derivatives and thiourea-containing compounds. These compounds share structural features but may differ in their chemical reactivity and biological activity. For example, dichloroanilines are similar in having halogen substituents on an aromatic ring, but they lack the indole and thiourea groups, which confer unique properties to {[(3Z)-1-(2-CHLOROETHYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA .

Properties

Molecular Formula

C12H13ClN4OS

Molecular Weight

296.78 g/mol

IUPAC Name

[1-(2-chloroethyl)-2-hydroxy-5-methylindol-3-yl]iminothiourea

InChI

InChI=1S/C12H13ClN4OS/c1-7-2-3-9-8(6-7)10(15-16-12(14)19)11(18)17(9)5-4-13/h2-3,6,18H,4-5H2,1H3,(H2,14,19)

InChI Key

QYCCABIUKMDKGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2N=NC(=S)N)O)CCCl

Origin of Product

United States

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